molecular formula C6H13NO B13201522 2-Methoxy-N-methylcyclobutan-1-amine

2-Methoxy-N-methylcyclobutan-1-amine

Cat. No.: B13201522
M. Wt: 115.17 g/mol
InChI Key: GUISHBOZPLPCMJ-UHFFFAOYSA-N
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Description

2-Methoxy-N-methylcyclobutan-1-amine is an organic compound with the molecular formula C6H13NO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-methylcyclobutan-1-amine typically involves the reaction of cyclobutanone with methanol and methylamine under specific conditions. The process can be summarized as follows:

    Cyclobutanone: is reacted with in the presence of an acid catalyst to form 2-methoxycyclobutanone.

  • The resulting 2-methoxycyclobutanone is then treated with methylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include:

    Temperature control: to ensure optimal reaction rates.

    Catalyst selection: to enhance reaction efficiency.

    Purification steps: such as distillation or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-methylcyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

    Oxidation: Oxidized products such as ketones or carboxylic acids.

    Reduction: Reduced products such as primary or secondary amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-Methoxy-N-methylcyclobutan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-methylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to receptors: Interacting with specific receptors on cell surfaces to modulate biological responses.

    Enzyme inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

    Signal transduction: Affecting intracellular signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-N-methylcyclopentan-1-amine: Similar structure with a five-membered ring.

    2-Methoxy-N-methylcyclohexan-1-amine: Similar structure with a six-membered ring.

    2-Methoxy-N-methylcycloheptan-1-amine: Similar structure with a seven-membered ring.

Uniqueness

2-Methoxy-N-methylcyclobutan-1-amine is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs with larger ring sizes. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

2-methoxy-N-methylcyclobutan-1-amine

InChI

InChI=1S/C6H13NO/c1-7-5-3-4-6(5)8-2/h5-7H,3-4H2,1-2H3

InChI Key

GUISHBOZPLPCMJ-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC1OC

Origin of Product

United States

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